1-Benzyl-3,5-diphenyl-1,2,4-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

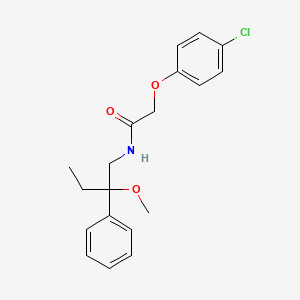

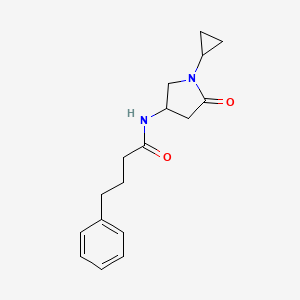

“1-Benzyl-3,5-diphenyl-1,2,4-triazole” is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. These compounds contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . The molecular formula of “1-Benzyl-3,5-diphenyl-1,2,4-triazole” is C21H17N3 .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “1-Benzyl-3,5-diphenyl-1,2,4-triazole”, involves various techniques. One method involves the annulation of nitriles with hydrazines . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Molecular Structure Analysis

The molecular structure of “1-Benzyl-3,5-diphenyl-1,2,4-triazole” is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The average mass of the molecule is 311.380 Da, and the monoisotopic mass is 311.142242 Da .

科学的研究の応用

Corrosion Inhibition

1-Benzyl-3,5-diphenyl-1,2,4-triazole has been studied for its role in corrosion inhibition. It's shown to be effective in preventing the corrosion and dissolution of mild steel in hydrochloric acid solutions. The compound acts as a mixed-type inhibitor, offering up to 98% inhibition efficiency. Its adsorption on steel surfaces follows the Langmuir adsorption isotherm model, indicating a consistent and predictable interaction pattern (Bentiss et al., 2000).

Photolysis in Alcohols

The compound undergoes interesting reactions under photolysis in alcohols. Studies demonstrate that irradiation of related compounds in alcohols leads to heterolytic addition to the C=N bond, followed by cycloelimination. This process yields products like benzoic acid ester and benzonitrile imine, which further react to form derivatives including 1-Benzyl-3,5-diphenyl-1,2,4-triazole (Tsuge et al., 1977).

Molecular Structure Analysis

The molecular structure of related triazole compounds has been characterized through various techniques like IR, NMR, HRMS spectra, and X-ray diffraction. These studies are crucial in understanding the crystal and molecular structure, aiding in the development of new compounds with desired properties (Xin, 2011).

Biological Activity

1,2,4-triazoles, a category to which 1-Benzyl-3,5-diphenyl-1,2,4-triazole belongs, display significant biological activities. They play a vital role in clinical drugs due to their hydrogen bonding, solubility, dipole character, and rigidity. These properties make them attractive candidates for developing new pharmaceuticals (Prasad et al., 2021).

Antifungal and Antitubercular Agents

Compounds incorporating 1,2,4-triazole structures have shown potential as antifungal and antitubercular agents. Their synthesis and biological evaluation suggest promising activities against specific bacterial and fungal strains, making them valuable in the field of medicinal chemistry (Nikalje et al., 2015; Krishna et al., 2014).

特性

IUPAC Name |

1-benzyl-3,5-diphenyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3/c1-4-10-17(11-5-1)16-24-21(19-14-8-3-9-15-19)22-20(23-24)18-12-6-2-7-13-18/h1-15H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBNUFKUFGQVQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3,5-diphenyl-1,2,4-triazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Cyclopentylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2715302.png)

![3-[(Pyridin-3-ylcarbonyl)amino]benzoic acid](/img/structure/B2715303.png)

![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2715306.png)

![2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2715309.png)

![N-{2,5-diethoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B2715311.png)

![Ethyl 5-chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B2715312.png)

![[3-Amino-5-[(4-fluorophenyl)amino]-4-(phenylsulfonyl)-2-thienyl](1,3-benzodioxol-5-yl)methanone](/img/structure/B2715317.png)